2-[(3-METHYLBENZYL)THIO]ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-METHYLBENZYL)THIO]ANILINE is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a methylphenyl group attached to a sulfanyl group, which is further connected to an aniline moiety. This compound is commonly used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHYLBENZYL)THIO]ANILINE typically involves the reaction of 3-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then treated with aniline under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-METHYLBENZYL)THIO]ANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-METHYLBENZYL)THIO]ANILINE is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(3-METHYLBENZYL)THIO]ANILINE involves its interaction with specific molecular targets and pathways. The sulfanyl group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methylphenyl)methylsulfanyl]aniline
- 2-[(2-Methylphenyl)methylsulfanyl]aniline
- 2-[(3-Chlorophenyl)methylsulfanyl]aniline
Comparison
Compared to its analogs, 2-[(3-METHYLBENZYL)THIO]ANILINE exhibits unique reactivity due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s electronic properties and reactivity in various chemical reactions.
Biologische Aktivität
2-[(3-Methylbenzyl)thio]aniline, a member of the aniline class, is characterized by a methylphenyl group attached to a sulfanyl group, linked to an aniline moiety. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through oxidation and reduction processes. These intermediates can interact with various biological molecules, modulating biochemical pathways that may contribute to its therapeutic effects.
Interaction with Biological Targets
Research indicates that the sulfanyl group can facilitate interactions with enzymes and receptors, potentially influencing pathways involved in cancer progression and other diseases. The compound's electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, further enhancing its reactivity.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In studies assessing its cytotoxicity against various cancer cell lines, it has shown promising results:
- NCI Screening : The compound was tested against 60 different cancer cell lines by the National Cancer Institute (NCI). It demonstrated notable cytotoxicity, particularly against colon cancer and melanoma cells, with GI50 values indicating effective inhibition at low concentrations (0.41–13.50 μM) .
- Structure-Activity Relationship (SAR) : The SAR analysis highlighted that modifications in the molecular structure could enhance its anticancer efficacy. For instance, compounds with similar thiol functionalities exhibited varying degrees of activity based on their substituents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- In vitro Studies : The compound showed significant inhibition against gram-positive and gram-negative bacteria in preliminary tests. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Studies
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPDRICJTLXQCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399815 |
Source
|
Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710967-01-4 |
Source
|
Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.